molecular formula C4H9NO B7760927 Morpholine CAS No. 61791-40-0

Morpholine

Cat. No.: B7760927
CAS No.: 61791-40-0
M. Wt: 87.12 g/mol
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound with the chemical formula O(C₂H₄)₂NH. This heterocycle features both amine and ether functional groups. This compound is a colorless liquid with a weak, ammonia- or fish-like odor. It is a versatile compound used in various industrial and scientific applications .

Mechanism of Action

Target of Action

Morpholine is an organic chemical compound that features both amine and ether functional groups . It is a base, and its conjugate acid is called morpholinium . This compound-containing compounds have been recognized for their diverse biological and therapeutic effects . They have been used as inhibitors of enzymes involved in the progression of diseases like Alzheimer’s .

Mode of Action

This compound acts by “steric blocking”, binding to a target sequence within an RNA, inhibiting molecules that might otherwise interact with the RNA . This interaction with its targets leads to changes in the function of the target molecules .

Biochemical Pathways

This compound degradation is primarily completed by the Mycobacterium genus . This compound monooxygenase is an important enzyme in this pathway, catalyzing the biotransformation of this compound to 2-(2-aminoethoxy) acetic acid . This pathway is part of the larger group of degradation reactions for cyclic amines .

Pharmacokinetics

It is known that this compound-containing compounds have shown significant pharmaceutical properties such as modulation of the hydrophilic-lipophilic balance, improved metabolic stability, increased potency, and enhanced pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific targets and pathways it interacts with. For example, in the case of Alzheimer’s disease, this compound-based compounds have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models , offering potential therapeutic interventions for the disease.

Action Environment

This compound is a common additive in both fossil fuel and nuclear power plant steam systems due to its volatility being about the same as water . This allows its concentration to become distributed evenly in both the water and steam phases . Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine is often produced industrially by the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride .

Industrial Production Methods:

Chemical Reactions Analysis

Morpholine undergoes various chemical reactions typical of secondary amines, although the presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar secondary amines such as piperidine .

Types of Reactions:

    Oxidation: this compound can be oxidized to form this compound N-oxide.

    Reduction: It can be reduced to form tetrahydro-1,4-oxazine.

    Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation is typically employed for reduction reactions.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products:

Scientific Research Applications

Morpholine is widely used in organic synthesis. It serves as a building block in the preparation of several important pharmaceuticals, including the antibiotic linezolid, the anticancer agent gefitinib, and the analgesic dextromoramide . Additionally, its low cost and polarity make it a common solvent for chemical reactions in research and industry .

Applications in Various Fields:

Comparison with Similar Compounds

    Piperidine: A six-membered ring with a nitrogen atom, more nucleophilic than morpholine.

    Pyrrolidine: A five-membered ring with a nitrogen atom, also more nucleophilic than this compound.

    Tetrahydro-1,4-oxazine: A reduced form of this compound.

Uniqueness: this compound’s unique structure, featuring both amine and ether functional groups, allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

morpholine
Source PubChem
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InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Record name MORPHOLINE
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Related CAS

10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1])
Record name Morpholine
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DSSTOX Substance ID

DTXSID2025688
Record name Morpholine
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Molecular Weight

87.12 g/mol
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Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.]
Record name MORPHOLINE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F
Record name MORPHOLINE
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Record name MORPHOLINE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0437.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Record name Morpholine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name MORPHOLINE
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URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known., Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.
Record name Morpholine
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Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).
Record name Morpholine
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Color/Form

Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F].

CAS No.

110-91-8
Record name MORPHOLINE
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Melting Point

23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F
Record name MORPHOLINE
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Record name Morpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of morpholine?

A1: this compound has the molecular formula C4H9NO and a molecular weight of 87.12 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, Fourier-transform infrared (FT-IR) spectroscopy has been utilized to confirm the structure of this compound and its derivatives like N-formylthis compound [, ]. In another study, synchrotron vacuum ultraviolet photoionization mass spectrometry was employed to investigate the photoionization and dissociation of this compound [].

Q3: Can this compound be used in CO2 capture and conversion?

A3: Yes, this compound can capture CO2, forming a solution that can then be utilized to synthesize N-formylthis compound using a heterogeneous catalyst. This tandem process offers an efficient and recyclable system for CO2 capture and conversion into value-added chemicals [, ].

Q4: What role does this compound play in the synthesis of polyamideimide resins?

A4: this compound, along with its derivatives N-acetylthis compound and N-propionylthis compound, can be used as aprotic solvents in the production of polyamideimide resins. These solvents, when used in specific ratios with other co-solvents, facilitate the reaction between a diisocyanate and trimellitic anhydride to produce the desired resin [].

Q5: How do structural modifications of this compound affect its biological activity?

A5: The this compound ring is a versatile scaffold in medicinal chemistry. Substitutions on the this compound ring can significantly impact the biological activity of the resulting compounds. For example, the position of the methoxy group in methoxyphenylcyclohexylthis compound analogues influences their affinity for the N-methyl-D-aspartate receptor (NMDAR) []. Specifically, the 3-methoxy isomer (3-MeO-PCMo) exhibits higher affinity compared to the 2-methoxy and 4-methoxy isomers []. This highlights the importance of the this compound ring and its substitution pattern in determining the potency and selectivity of bioactive molecules.

Q6: Are there strategies to enhance the stability of this compound-containing compounds?

A6: Research suggests that incorporating this compound into specific polymer structures can influence stability and release properties. For example, in the development of mPEG-poly(this compound propyl-asparagine)-poly(L-alanine) nanoparticles, the this compound groups contributed to pH-sensitive drug release. This characteristic allows for a controlled release of the drug in acidic environments, like tumor tissues, while ensuring minimal release under physiological conditions [].

Q7: What analytical techniques are used to determine this compound residues?

A7: Researchers utilize techniques like dispersive micro-solid phase extraction (DMSPE) combined with ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC/Q Orbitrap) to determine this compound residues in complex matrices such as fruit juice beverages []. This method offers high sensitivity and accuracy for detecting and quantifying trace amounts of this compound.

Q8: How can 15N NMR be used to analyze this compound-containing compounds?

A8: CP/MAS 15N NMR, in conjunction with single-crystal X-ray diffraction, helps analyze the structure and bonding in this compound-containing complexes. This technique was particularly helpful in studying the adduct formation of zinc morpholinedithiocarbamate complex with this compound [].

Q9: Is this compound biodegradable?

A9: Yes, certain bacteria can degrade this compound. For instance, Mycobacterium species have demonstrated the ability to utilize this compound as a sole source of carbon, nitrogen, and energy []. This biodegradation process can be influenced by enzymes like glutathione S-transferases (GSTs), which are involved in the detoxification of various xenobiotics [].

Q10: Are there alternative compounds to this compound for specific applications?

A10: While this compound offers unique properties, researchers constantly explore alternatives and substitutes. For example, in the context of anti-coccidial formulations, a combination of furosemide and adefovir has shown promise as an alternative to this compound-containing formulations. This new combination aims to enhance bioavailability and efficacy while potentially reducing costs and environmental impact [].

Q11: What resources are valuable for this compound research?

A11: Access to specialized equipment such as synchrotron radiation facilities is crucial for conducting advanced studies on the photoionization and dissociation of this compound []. Additionally, databases like the Cambridge Structural Database (CSD) provide valuable information on the crystal structures of this compound-containing compounds, which is essential for understanding their properties and potential applications.

Q12: Have there been any significant milestones in this compound research?

A12: The discovery of rifamorpholines A-E, a new subclass of rifamycin antibiotics, from locust-associated actinobacteria represents a significant milestone. These compounds, featuring an unusual 5/6/6/6 ring chromophore with a this compound moiety, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound-containing structures in drug discovery [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.